molecular formula C18H25NO4 B13905078 2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate

2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate

Katalognummer: B13905078
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: NAJSTRKOKYZUAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate is an organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its complex structure, which includes tert-butyl, methyl, and ethyl groups attached to an isoquinoline core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate typically involves multiple steps, including the formation of the isoquinoline core and the subsequent introduction of the tert-butyl, methyl, and ethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate is unique due to its specific combination of functional groups and its isoquinoline core structure

Eigenschaften

Molekularformel

C18H25NO4

Molekulargewicht

319.4 g/mol

IUPAC-Name

2-O-tert-butyl 6-O-methyl 8-ethyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate

InChI

InChI=1S/C18H25NO4/c1-6-12-9-14(16(20)22-5)10-13-7-8-19(11-15(12)13)17(21)23-18(2,3)4/h9-10H,6-8,11H2,1-5H3

InChI-Schlüssel

NAJSTRKOKYZUAU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=CC2=C1CN(CC2)C(=O)OC(C)(C)C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.